1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene
CAS No.: 67160-00-3
Cat. No.: VC2947204
Molecular Formula: C8H7BrClFO
Molecular Weight: 253.49 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67160-00-3 |
|---|---|
| Molecular Formula | C8H7BrClFO |
| Molecular Weight | 253.49 g/mol |
| IUPAC Name | 1-(2-bromoethoxy)-2-chloro-4-fluorobenzene |
| Standard InChI | InChI=1S/C8H7BrClFO/c9-3-4-12-8-2-1-6(11)5-7(8)10/h1-2,5H,3-4H2 |
| Standard InChI Key | JZTVOMFVGHJJHL-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)Cl)OCCBr |
| Canonical SMILES | C1=CC(=C(C=C1F)Cl)OCCBr |
Introduction
Structural Characteristics and Identification
1-(2-Bromoethoxy)-2-chloro-4-fluorobenzene is an organic compound with a molecular formula of C₈H₇BrClFO, corresponding to a molecular weight of approximately 253 g/mol. The compound features a benzene ring with three key substituents: a fluorine atom at position 4, a chlorine atom at position 2, and a 2-bromoethoxy group (-OCH₂CH₂Br) also attached to the benzene ring . This structural arrangement creates a molecule with multiple halogens and an ether linkage, contributing to its distinctive chemical behavior.
The compound can be represented through various chemical notation systems. Its SMILES notation is C1=CC(=C(C=C1F)Cl)OCCBr, while its International Chemical Identifier (InChI) is InChI=1S/C8H7BrClFO/c9-3-4-12-8-2-1-6(11)5-7(8)10/h1-2,5H,3-4H2. For database searching and identification purposes, the compound is assigned the InChIKey JZTVOMFVGHJJHL-UHFFFAOYSA-N . These identifiers facilitate precise chemical communication and database retrieval of information related to this compound.
Chemical Structure Analysis
Physical and Chemical Properties
While specific experimental physicochemical data for 1-(2-bromoethoxy)-2-chloro-4-fluorobenzene is limited in the available scientific literature, certain properties can be inferred based on its structure and comparison with similar compounds. The compound likely exists as a colorless to pale yellow liquid or low-melting solid at room temperature, which is characteristic of similar halogenated aromatics.
Predicted Physical Properties
Based on its molecular structure and the presence of multiple halogens, 1-(2-bromoethoxy)-2-chloro-4-fluorobenzene is expected to have limited water solubility due to its predominantly lipophilic character. It would likely be soluble in common organic solvents such as dichloromethane, chloroform, acetone, and various alcohols. The compound's boiling point is expected to be relatively high due to its molecular weight and the presence of halogens, which typically increase intermolecular forces.
Mass Spectrometry Characteristics
Mass spectrometry provides valuable information for identifying and characterizing 1-(2-bromoethoxy)-2-chloro-4-fluorobenzene. The table below presents predicted m/z values for various adducts of the compound, along with their corresponding collision cross section (CCS) values :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 252.94257 | 144.0 |
| [M+Na]⁺ | 274.92451 | 148.6 |
| [M+NH₄]⁺ | 269.96911 | 149.3 |
| [M+K]⁺ | 290.89845 | 146.9 |
| [M-H]⁻ | 250.92801 | 143.9 |
| [M+Na-2H]⁻ | 272.90996 | 147.8 |
| [M]⁺ | 251.93474 | 143.7 |
| [M]⁻ | 251.93584 | 143.7 |
These mass spectrometry parameters are particularly useful for analytical identification and characterization of the compound in complex mixtures. The collision cross section values provide information about the three-dimensional shape of the molecule and its ions, which can be valuable for ion mobility spectrometry applications.
Synthetic Approaches
Williamson Ether Synthesis
A likely approach to synthesizing this compound would involve a Williamson ether synthesis reaction between 2-chloro-4-fluorophenol and 1,2-dibromoethane. In this reaction, the phenol would be deprotonated with a suitable base (such as sodium hydride or potassium carbonate) to form a phenoxide ion, which would then undergo nucleophilic substitution with 1,2-dibromoethane. The reaction would proceed via an SN2 mechanism, resulting in the formation of the desired ether linkage.
Alternative Synthetic Pathways
An alternative approach might involve starting with 1-bromo-2-chloro-4-fluorobenzene, which is a known compound . This compound could be used in a copper-catalyzed Ullmann-type reaction with 2-bromoethanol to form the target molecule. The synthesis of the precursor, 1-bromo-2-chloro-4-fluorobenzene, has been described in the literature and involves the diazotization of 2-chloro-4-fluoroaniline followed by treatment with a brominating agent such as cuprous bromide in hydrobromic acid .
The preparation of 1-bromo-2-chloro-4-fluorobenzene involves specific reaction conditions: diazotization is typically conducted at -5 to 5°C for 0.5 to 3 hours, while the subsequent bromination step is carried out at 20 to 70°C for 1 to 5 hours . For example, one documented synthesis involved treating 2-chloro-4-fluoroaniline with sodium nitrite in the presence of hydrochloric acid, followed by reaction with cuprous bromide in 48% hydrobromic acid aqueous solution at 30-40°C for 30 minutes. This process yielded 1-bromo-2-chloro-4-fluorobenzene with a boiling point of 62.0-62.8°C at 12 mmHg .
Comparative Analysis with Structurally Related Compounds
To better understand the properties and behavior of 1-(2-bromoethoxy)-2-chloro-4-fluorobenzene, it is instructive to compare it with structurally related compounds. This comparison can provide insights into the influence of specific structural elements on chemical and physical properties.
Comparison with 1-Bromo-2-chloro-4-fluorobenzene
1-Bromo-2-chloro-4-fluorobenzene (C₆H₃BrClF, CAS: 110407-59-5) is structurally similar to our target compound but lacks the ethoxy linker . This compound has a molecular weight of 209.442 g/mol and is characterized by the direct attachment of bromine to the benzene ring. The absence of the ethoxy group likely results in different reactivity patterns, particularly concerning nucleophilic substitution reactions. The physical properties, such as boiling point and solubility, would also differ due to the significant structural differences.
Structural Influence on Reactivity
The presence of the ethoxy linker in 1-(2-bromoethoxy)-2-chloro-4-fluorobenzene introduces flexibility in the molecule and places the bromine atom further from the electron-withdrawing influence of the aromatic ring. This structural feature would likely enhance the reactivity of the bromine as a leaving group in nucleophilic substitution reactions compared to the directly attached bromine in 1-bromo-2-chloro-4-fluorobenzene. Additionally, the ethoxy oxygen can participate in hydrogen bonding and coordination with metals, offering additional sites for interaction in chemical reactions and biological systems.
Analytical Characterization Techniques
The identification and characterization of 1-(2-bromoethoxy)-2-chloro-4-fluorobenzene can be accomplished through various analytical techniques. Understanding these methods is crucial for quality control, structure verification, and research purposes.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly informative for structural characterization. The ¹H NMR spectrum would show signals corresponding to the ethoxy methylene protons, appearing as two triplets due to coupling with adjacent protons. The aromatic region would display a complex pattern reflecting the substitution pattern on the benzene ring. ¹³C NMR would reveal the carbon framework, with characteristic chemical shifts for the aromatic carbons influenced by the attached halogens and the ethoxy group.
Infrared (IR) spectroscopy would provide information about functional groups, with characteristic absorption bands for the aromatic C-H stretching, C-O stretching of the ether linkage, and C-X (where X = F, Cl, Br) stretching vibrations. Mass spectrometry, as discussed earlier, would yield characteristic fragmentation patterns useful for structure confirmation.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be valuable for assessing the purity of 1-(2-bromoethoxy)-2-chloro-4-fluorobenzene and separating it from structurally similar compounds. The retention behavior would be influenced by the compound's polarity, which is moderately lipophilic due to the presence of multiple halogens balanced by the slightly polar ether functionality.
Future Research Directions
The limited information available about 1-(2-bromoethoxy)-2-chloro-4-fluorobenzene in the scientific literature suggests several promising directions for future research.
Comprehensive Characterization
A thorough experimental determination of physical and chemical properties would fill significant knowledge gaps. This would include measuring precise melting/boiling points, solubility parameters, spectroscopic data, and reactivity profiles. Such information would be valuable for researchers interested in utilizing this compound for synthetic or materials applications.
Biological Activity Exploration
Investigation of potential biological activities, including antimicrobial, anti-inflammatory, or enzyme inhibitory effects, could reveal new applications in pharmaceutical research. Structure-activity relationship studies comparing this compound with structurally related molecules could provide insights into the influence of the specific substitution pattern on biological interactions.
Synthetic Methodology Development
Development and optimization of synthetic routes to produce 1-(2-bromoethoxy)-2-chloro-4-fluorobenzene efficiently would benefit researchers interested in utilizing this compound. This might include exploring green chemistry approaches, catalytic methods, or continuous flow processes for more sustainable production.
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